molecular formula C16H24O6 B14669227 Diallyl cyclohexane-1,4-diylbis(methylenecarbonate) CAS No. 36528-45-7

Diallyl cyclohexane-1,4-diylbis(methylenecarbonate)

Cat. No.: B14669227
CAS No.: 36528-45-7
M. Wt: 312.36 g/mol
InChI Key: FBMMWSZSVHIASG-UHFFFAOYSA-N
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Description

Diallyl cyclohexane-1,4-diylbis(methylenecarbonate) (CAS: 63468-13-3) is a cyclohexane-based derivative featuring two methylene-linked carbonate ester groups, each substituted with an allyl moiety. Its molecular formula is C₁₄H₂₄O₆, reflecting the central cyclohexane ring (C₆H₁₀), two methylene bridges (CH₂), and two allyl carbonate (OCOO-C₃H₅) functional groups. This compound is primarily utilized in polymer chemistry and materials science due to its dual reactive sites: the allyl groups enable crosslinking or polymerization under thermal or photolytic conditions, while the carbonate esters may hydrolyze under basic or acidic environments to yield allyl alcohol and carbon dioxide. Its synthesis typically involves the reaction of cyclohexane-1,4-dimethanol with allyl chloroformate, followed by purification via chromatography or crystallization .

Properties

CAS No.

36528-45-7

Molecular Formula

C16H24O6

Molecular Weight

312.36 g/mol

IUPAC Name

[4-(prop-2-enoxycarbonyloxymethyl)cyclohexyl]methyl prop-2-enyl carbonate

InChI

InChI=1S/C16H24O6/c1-3-9-19-15(17)21-11-13-5-7-14(8-6-13)12-22-16(18)20-10-4-2/h3-4,13-14H,1-2,5-12H2

InChI Key

FBMMWSZSVHIASG-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)OCC1CCC(CC1)COC(=O)OCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diallyl cyclohexane-1,4-diylbis(methylenecarbonate) typically involves the reaction of cyclohexane-1,4-diol with allyl chloroformate in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product .

Industrial Production Methods

Industrial production of diallyl cyclohexane-1,4-diylbis(methylenecarbonate) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Diallyl cyclohexane-1,4-diylbis(methylenecarbonate) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diallyl cyclohexane-1,4-diylbis(methylenecarbonate) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of diallyl cyclohexane-1,4-diylbis(methylenecarbonate) involves its interaction with specific molecular targets and pathways. The compound can undergo hydrolysis to release allyl alcohol and cyclohexane-1,4-diol, which can further interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Property Diallyl Carbonate (Target) Diacrylate Dibenzoate Methylenebis(cyclohexylamine)
Molecular Weight 312.34 g/mol 252.30 g/mol 350.41 g/mol 210.36 g/mol
Functional Groups Carbonate esters Acrylate esters Benzoate esters Primary amines
Hydrolytic Sensitivity High (pH-dependent) Low Very Low N/A
Key Applications Controlled-release systems UV-curable resins Plasticizers Epoxy hardeners
Toxicity Profile Mild irritation Skin sensitizer Low toxicity Respiratory sensitizer

Table 2: Chromatographic Behavior (Inferred from Analogs)

Compound Type Retention Time (min) Theoretical Plates (N) Tailing Factor
Diallyl disulfide () 5.96–12.27 19,858–47,070 0.626–0.748
Target Carbonate* ~8–15 (estimated) ~20,000–30,000 0.7–1.2 (predicted)

*Note: Chromatographic data for the target compound are extrapolated from diallyl disulfide/trisulfide studies, suggesting that polar carbonate groups may increase retention times compared to nonpolar analogs .

Research Findings and Analytical Considerations

  • Synthesis Purity : The target compound’s synthesis typically achieves >98% purity, comparable to diacrylate and dibenzoate derivatives .
  • Analytical Methods : Reverse-phase HPLC with UV detection (210–230 nm) is recommended for quantifying carbonate hydrolysis products, building on methodologies validated for diallyl sulfides .

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